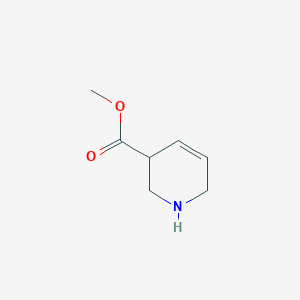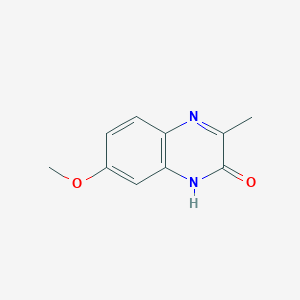
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate (MTPC) is a chemical compound that has been used in scientific research for its potential to act as a neuroprotective agent. MTPC is a member of the pyridine family and is a derivative of niacin. The compound has been shown to have potential therapeutic applications in various neurological disorders, including Parkinson's disease.
Mecanismo De Acción
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action is not fully understood, but it is believed to act through various pathways in the brain, including the inhibition of oxidative stress and inflammation. The compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms.
Biochemical and physiological effects:
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has been shown to have various biochemical and physiological effects in the brain. The compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurological disorders. Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has also been shown to increase the levels of various neurotransmitters in the brain, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has also been shown to have low toxicity and is well tolerated in animal models. However, there are also limitations to the use of Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action and its potential therapeutic applications in neurological disorders. Future studies may also investigate the use of Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate in combination with other neuroprotective agents to enhance its efficacy.
Métodos De Síntesis
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate can be synthesized through a multi-step process involving the reaction of niacin with various reagents. The most common method involves the reaction of niacin with ethyl chloroformate to form ethyl niacinate, which is then reacted with sodium borohydride to form Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
121743-23-5 |
|---|---|
Nombre del producto |
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
methyl 1,2,3,6-tetrahydropyridine-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-3,6,8H,4-5H2,1H3 |
Clave InChI |
UQTWITUUILHZFF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CNCC=C1 |
SMILES canónico |
COC(=O)C1CNCC=C1 |
Sinónimos |
3-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)





![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)



